molecular formula C10H15NO B195923 3-(methylamino)-1-phenylpropan-1-ol CAS No. 42142-52-9

3-(methylamino)-1-phenylpropan-1-ol

Cat. No.: B195923
CAS No.: 42142-52-9
M. Wt: 165.23 g/mol
InChI Key: XXSDCGNHLFVSET-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Hydroxy-N-methyl-3-phenyl-propylamine plays a significant role in biochemical reactions, particularly as an initiator in radical addition reactions. It interacts with enzymes and proteins involved in these reactions, facilitating the formation of new chemical bonds. The compound’s interaction with tetrahalomethanes is particularly noteworthy, as it helps in the formation of stable radicals that can further react with other biomolecules . Additionally, 3-Hydroxy-N-methyl-3-phenyl-propylamine is known to interact with various amino acids and their derivatives, influencing their biochemical pathways .

Cellular Effects

The effects of 3-Hydroxy-N-methyl-3-phenyl-propylamine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and the levels of various metabolites . In particular, its interaction with amino acids and their derivatives can lead to alterations in protein synthesis and degradation, impacting overall cellular function .

Molecular Mechanism

At the molecular level, 3-Hydroxy-N-methyl-3-phenyl-propylamine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable radicals allows it to participate in radical addition reactions, which can lead to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy-N-methyl-3-phenyl-propylamine have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme activity and metabolic flux .

Dosage Effects in Animal Models

The effects of 3-Hydroxy-N-methyl-3-phenyl-propylamine vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, leading to beneficial effects on cellular function . At high doses, it can have toxic or adverse effects, including enzyme inhibition and disruption of metabolic processes . These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and risks.

Metabolic Pathways

3-Hydroxy-N-methyl-3-phenyl-propylamine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s interaction with amino acids and their derivatives is particularly important, as it can influence protein synthesis and degradation . Additionally, the compound can affect metabolic flux, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 3-Hydroxy-N-methyl-3-phenyl-propylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of 3-Hydroxy-N-methyl-3-phenyl-propylamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . Its localization is crucial for its activity, as it needs to be in the right place at the right time to exert its biochemical effects .

Preparation Methods

The synthesis of 3-(methylamino)-1-phenylpropan-1-ol can be achieved through several methods :

    Reduction of Propiophenone Derivatives: Starting with halogenated propiophenone derivatives, reduction followed by conversion to this compound.

    Reductive Ring Opening of Isoxazolidines: Using 2-methyl-5-phenylisoxazolidine as a precursor, reductive ring opening yields the target compound.

    Epoxide Opening: Epoxy styrene derivatives can be reduced to form the desired product.

Chemical Reactions Analysis

3-(methylamino)-1-phenylpropan-1-ol undergoes various chemical reactions :

Scientific Research Applications

3-(methylamino)-1-phenylpropan-1-ol has several applications in scientific research :

Comparison with Similar Compounds

3-(methylamino)-1-phenylpropan-1-ol can be compared with other similar compounds :

    3-Phenylpropanamine: Similar structure but lacks the hydroxyl group.

    Benzenepropanamine: Similar structure but lacks the methyl and hydroxyl groups.

    Gamma-phenylpropylamine: Similar structure but lacks the hydroxyl group.

    Hydrocinnamylamine: Similar structure but lacks the hydroxyl group.

These compounds share structural similarities but differ in functional groups, which can significantly impact their chemical behavior and applications.

Properties

IUPAC Name

3-(methylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDCGNHLFVSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866081
Record name 3-(Methylamino)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42142-52-9
Record name 3-(Methylamino)-1-phenyl-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42142-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylamino-1-phenylpropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042142529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylamino)-1-phenyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[2-(methylamino)ethyl]benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHYLAMINO-1-PHENYLPROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I28ND993BO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

2-Methyl-5-phenylisoxazolidine (54.3 g, 333 mmol) and Pd/C (2.7 g) in EtOH (55.0 g) are heated to 60°-80° C. in a 300-mL, stirred (700 rpm), Hastalloy autoclave which is kept pressurized to 55 psig with H2 for 5 hours. After cooling, the mixture is filtered and the EtOH removed in vacuo to give N-methyl-3-phenyl-3-hydroxypropylamine.
Quantity
54.3 g
Type
reactant
Reaction Step One
Name
Quantity
55 g
Type
solvent
Reaction Step One
Name
Quantity
2.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Methyl-5-phenylisoxazolidine (38.1 g, 234 mmol) dissolved in tetramethylene sulfone (38.1 g) is mixed with 5% Pd/C (1.9 g) in a glass pressure reactor. The reactor is warmed to 50° C. and the pressure is maintained at 40 psig with H2 for 24 hours. Ethanol (38.1 g) is added and heating is continued for 48 hours. After cooling, the mixture is filtered and the EtOH is removed to give a solution of N-methyl-3-phenyl-3-hydroxypropylamine in tetramethylene sulfone.
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
solvent
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

2-Methyl-5-phenylisoxazolidine (2.0 g, 12.3 mmol) and Zn powder (1.2 g, 18.3 mmol) in 10 molar aqueous acetic acid are heated to 65°-70° C. for 4 hours. Additional Zn powder (0.4 g, 6.1 mmol) is added and heating is continued for one more hour. The reaction mixture is neutralized with sodium hydroxide and extracted with chloroform. The extract is dried (K2CO3) and concentrated to give N-methyl-3-phenyl-3-hydroxy-propyl-amine.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCNCCC(O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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